N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide LU AA33810(cas 304008-29-5)is a potent neuropeptide Y (NPY) Y5 receptor antagonist (Ki = 1.5 nM in vitro). Displays ≥ 3300-fold affinity for Y5 over Y1, Y2 and Y4 receptors. Also binds human 5-HT2B and 5-HT1A receptors (Ki values are 247 and 478 nM respectively). Exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity.
Brand Name: Vulcanchem
CAS No.: 304008-29-5
VCID: VC0004709
InChI: InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22)
SMILES: CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43
Molecular Formula: C19H25N3O2S3
Molecular Weight: 423.6 g/mol

N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide

CAS No.: 304008-29-5

Inhibitors

VCID: VC0004709

Molecular Formula: C19H25N3O2S3

Molecular Weight: 423.6 g/mol

N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide - 304008-29-5

CAS No. 304008-29-5
Product Name N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide
Molecular Formula C19H25N3O2S3
Molecular Weight 423.6 g/mol
IUPAC Name N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide
Standard InChI InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22)
Standard InChIKey UWSBTSAJZMIHBL-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43
Canonical SMILES CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43
Description LU AA33810(cas 304008-29-5)is a potent neuropeptide Y (NPY) Y5 receptor antagonist (Ki = 1.5 nM in vitro). Displays ≥ 3300-fold affinity for Y5 over Y1, Y2 and Y4 receptors. Also binds human 5-HT2B and 5-HT1A receptors (Ki values are 247 and 478 nM respectively). Exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity.
Synonyms Lu AA33810
Lu-AA33810
N-((4-((4,5-dihydro(1)benzothiepino(5,4-d)thiazol-2-yl)amino)cyclohexyl)methyl)methanesulfonamide
Reference 1: Domin H, Szewczyk B, Pochwat B, Woźniak M, Śmiałowska M. Antidepressant-like
activity of the neuropeptide Y Y5 receptor antagonist Lu AA33810: behavioral,
molecular, and immunohistochemical evidence. Psychopharmacology (Berl). 2017
Feb;234(4):631-645. doi: 10.1007/s00213-016-4495-3. Epub 2016 Dec 14. PubMed
PMID: 27975125; PubMed Central PMCID: PMC5263200.


2: Packiarajan M, Marzabadi MR, Desai M, Lu Y, Noble SA, Wong WC, Jubian V,
Chandrasena G, Wolinsky TD, Zhong H, Walker MW, Wiborg O, Andersen K. Discovery
of Lu AA33810: a highly selective and potent NPY5 antagonist with in vivo
efficacy in a model of mood disorder. Bioorg Med Chem Lett. 2011 Sep
15;21(18):5436-41. doi: 10.1016/j.bmcl.2011.06.124. Epub 2011 Jul 2. PubMed PMID:
21782428.


3: Walker MW, Wolinsky TD, Jubian V, Chandrasena G, Zhong H, Huang X, Miller S,
Hegde LG, Marsteller DA, Marzabadi MR, Papp M, Overstreet DH, Gerald CP, Craig
DA. The novel neuropeptide Y Y5 receptor antagonist Lu AA33810
[N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]me
thyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in
rat models of stress sensitivity. J Pharmacol Exp Ther. 2009 Mar;328(3):900-11.
doi: 10.1124/jpet.108.144634. Epub 2008 Dec 19. PubMed PMID: 19098165.
PubChem Compound 22254068
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator